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Compound of Interest

Compound Name: 2-Formamidobutanoic acid

CAS No.: 106873-99-8

Cat. No.: B035549

Get Quote

This technical guide provides an in-depth analysis of the expected spectroscopic data for 2-
Formamidobutanoic acid, a molecule of interest in various research domains, including drug

development. As experimental spectra for this specific compound are not readily available in

public databases, this document synthesizes predictive data based on the analysis of

structurally analogous compounds and established principles of spectroscopic interpretation.

This guide is intended for researchers, scientists, and professionals in drug development who

require a thorough understanding of the structural elucidation of this molecule.

Introduction to 2-Formamidobutanoic Acid
2-Formamidobutanoic acid is an N-formylated derivative of 2-aminobutanoic acid. The

introduction of the formyl group significantly influences the molecule's electronic and structural

properties, which in turn are reflected in its spectroscopic signatures. Accurate interpretation of

its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is

crucial for its unambiguous identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule. For 2-Formamidobutanoic acid, both ¹H and ¹³C NMR will provide critical

information about its structure.

Predicted ¹H NMR Data
The proton NMR spectrum of 2-Formamidobutanoic acid is expected to exhibit distinct

signals corresponding to each unique proton environment. The chemical shifts are influenced

by the electronegativity of neighboring atoms and the overall electronic structure.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for 2-Formamidobutanoic Acid

Proton Assignment
Predicted Chemical
Shift (δ, ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-1 (Formyl CH) ~8.2
Singlet (or doublet

with N-H coupling)
-

H-2 (α-CH) ~4.5
Doublet of triplets (or

multiplet)

J(H-2, H-3) ≈ 7 Hz,

J(H-2, N-H) ≈ 8 Hz

H-3 (CH₂) ~1.9 Multiplet
J(H-3, H-2) ≈ 7 Hz,

J(H-3, H-4) ≈ 7 Hz

H-4 (CH₃) ~0.9 Triplet J(H-4, H-3) ≈ 7 Hz

N-H (Amide) ~8.0 Doublet J(N-H, H-2) ≈ 8 Hz

O-H (Carboxyl) ~12.0 Broad Singlet -

Note: Chemical shifts are predicted based on analogous compounds and may vary depending

on the solvent and concentration.

The formyl proton (H-1) is expected to appear significantly downfield due to the deshielding

effect of the adjacent carbonyl group. The α-proton (H-2) is shifted downfield by the adjacent

nitrogen and carbonyl groups. The amide proton's chemical shift can be highly variable and is

often broad. The carboxylic acid proton is typically a broad singlet at a very downfield chemical

shift.
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Predicted ¹³C NMR Data
The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-Formamidobutanoic Acid

Carbon Assignment Predicted Chemical Shift (δ, ppm)

C-1 (Formyl C=O) ~163

C-2 (α-C) ~55

C-3 (CH₂) ~25

C-4 (CH₃) ~10

Carboxyl C=O ~175

Note: Chemical shifts are predicted and can be influenced by the solvent.

The two carbonyl carbons (formyl and carboxyl) are expected at the downfield end of the

spectrum. The α-carbon (C-2) is shifted downfield due to the attached nitrogen atom.

Experimental Protocol for NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR spectra is essential for accurate

structural elucidation.

Step-by-Step Methodology:

Sample Preparation: Dissolve approximately 5-10 mg of 2-Formamidobutanoic acid in a

suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent can affect

the chemical shifts, particularly of exchangeable protons (N-H and O-H).[1][2][3]

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better

signal dispersion and resolution.

¹H NMR Acquisition:

Acquire a standard one-dimensional ¹H NMR spectrum.
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Optimize the spectral width to cover the expected range of proton chemical shifts.

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each carbon.

A larger number of scans is typically required for ¹³C NMR due to the lower natural

abundance of the ¹³C isotope.

Data Processing: Process the raw data using appropriate software. This includes Fourier

transformation, phase correction, baseline correction, and referencing the chemical shifts to

a standard (e.g., TMS).[2]

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the

absorption of infrared radiation corresponding to molecular vibrations.

Predicted IR Absorption Bands
The IR spectrum of 2-Formamidobutanoic acid is expected to show characteristic absorption

bands for its functional groups.

Table 3: Predicted Characteristic IR Absorption Bands for 2-Formamidobutanoic Acid
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Functional Group Vibration
Predicted
Wavenumber
(cm⁻¹)

Intensity

O-H (Carboxylic Acid) Stretching 3300 - 2500 Broad, Strong

N-H (Amide) Stretching ~3300 Medium

C-H (Aliphatic) Stretching 2975 - 2845 Medium

C=O (Carboxylic Acid) Stretching ~1710 Strong

C=O (Amide I) Stretching ~1670 Strong

N-H (Amide II) Bending ~1550 Medium

The broad O-H stretch of the carboxylic acid is a hallmark feature and is due to hydrogen

bonding.[4] The two distinct C=O stretching vibrations for the carboxylic acid and the amide are

key to identifying both functional groups.[5]

Experimental Protocol for IR Data Acquisition
Step-by-Step Methodology:

Sample Preparation:

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr)

powder and press it into a thin, transparent pellet.

ATR: Place a small amount of the solid sample directly on the diamond crystal of an

Attenuated Total Reflectance (ATR) accessory.

Data Acquisition:

Obtain a background spectrum of the empty sample compartment or the clean ATR

crystal.

Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
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Data Processing: The software automatically subtracts the background spectrum from the

sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in confirming its structure.

Predicted Mass Spectrum
For 2-Formamidobutanoic acid (C₅H₉NO₃), the expected molecular weight is approximately

131.06 g/mol . In electrospray ionization (ESI), common adducts are expected.

Table 4: Predicted m/z Values in ESI-MS for 2-Formamidobutanoic Acid

Ion Predicted m/z

[M+H]⁺ (Protonated Molecule) 132.06

[M+Na]⁺ (Sodium Adduct) 154.04

[M-H]⁻ (Deprotonated Molecule) 130.05

Note: The exact mass will differ slightly from the nominal mass.

Predicted Fragmentation Pattern:

The fragmentation of the molecular ion can provide further structural information. Common

fragmentation pathways would involve the loss of small, stable molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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